9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one
CAS No.:
Cat. No.: VC10939726
Molecular Formula: C16H13N3O
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
![9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one -](/images/structure/VC10939726.png)
Specification
Molecular Formula | C16H13N3O |
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Molecular Weight | 263.29 g/mol |
IUPAC Name | 4-benzyl-1H-imidazo[1,2-a]benzimidazol-2-one |
Standard InChI | InChI=1S/C16H13N3O/c20-15-11-19-14-9-5-4-8-13(14)18(16(19)17-15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Standard InChI Key | DJCSUOPYXMFZQB-UHFFFAOYSA-N |
SMILES | C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES | C1C(=O)N=C2N1C3=CC=CC=C3N2CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is deduced as , with a molecular weight of 263.30 g/mol. The core structure combines a benzimidazole scaffold (a benzene fused to an imidazole ring) with an additional imidazo ring, forming a tricyclic system. Key structural attributes include:
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Benzyl group: Positioned at the 9th nitrogen atom, this substituent enhances lipophilicity, potentially improving membrane permeability and bioavailability .
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Ketone group: At position 2, this moiety introduces hydrogen-bonding capabilities, which could influence binding interactions with biological targets .
Comparative analysis with simpler analogs, such as 3H-imidazo[1,2-a]benzimidazole (CAS 247-80-3, ), highlights the expanded aromatic system and functionalization in the target compound .
Synthetic Strategies and Methodological Considerations
The synthesis of fused benzimidazole derivatives often involves multicomponent reactions, cross-coupling strategies, and cyclization steps. For 9-benzyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, a plausible route could involve:
Precursor Preparation
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Formation of 2-(2-Bromophenyl)-1H-benzimidazole: Reacting 1,2-diaminobenzene with 2-bromoaryl aldehydes in the presence of oxidative agents (e.g., ) yields halogenated benzimidazole intermediates .
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Benzylation: Introducing the benzyl group via nucleophilic substitution or Ullmann-type coupling under copper catalysis .
Representative Reaction Conditions
Step | Reagents/Conditions | Purpose |
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1 | C–N coupling | |
2 | Oxidative cyclization | |
3 | Column chromatography (EtOAc/hexane) | Purification |
This method aligns with protocols for synthesizing imidazo[1,2-c]quinazolines, yielding products in 35–70% efficiency .
Challenges and Future Directions
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Synthetic Optimization: Current methods for related compounds suffer from moderate yields (35–70%) . Exploring palladium catalysis or microwave-assisted synthesis could improve efficiency.
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Biological Screening: Prioritize in vitro assays against viral, inflammatory, and cancer targets to validate hypotheses derived from structural analogs .
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ADMET Profiling: Assess the compound’s pharmacokinetics, including solubility (LogP ~1.19 predicted) and metabolic stability.
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